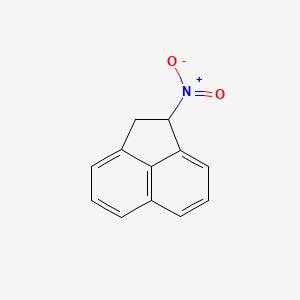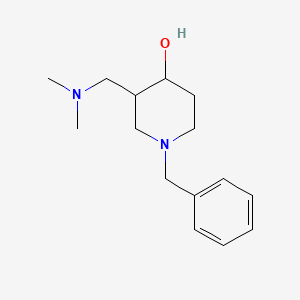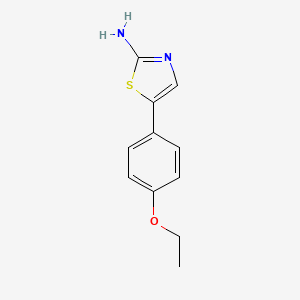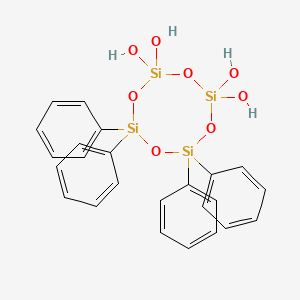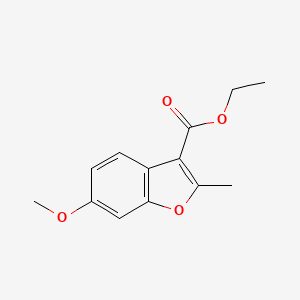
Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate is an organic compound with the molecular formula C13H14O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate typically involves the reaction of 6-methoxy-2-methylbenzofuran-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2-methylbenzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate
- Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate
Uniqueness
This compound is unique due to its specific structural features, such as the position of the methoxy and methyl groups on the benzofuran ring
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 6-methoxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)17-11-7-9(15-3)5-6-10(11)12/h5-7H,4H2,1-3H3 |
Clave InChI |
QWQMAHVWYHTHKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=CC(=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


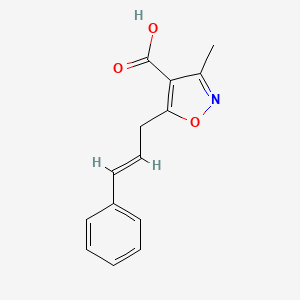
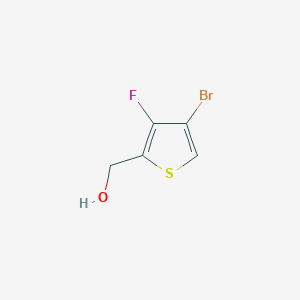
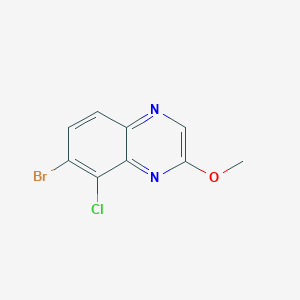
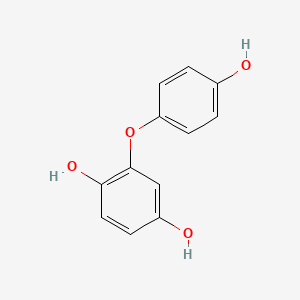
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
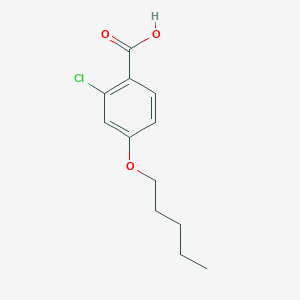
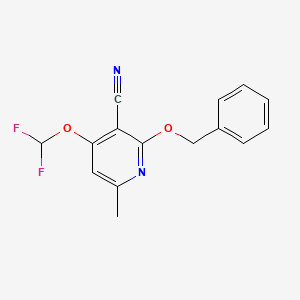
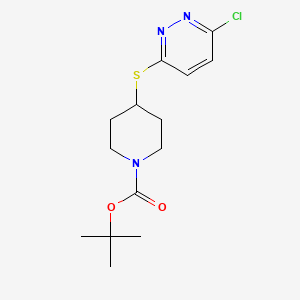
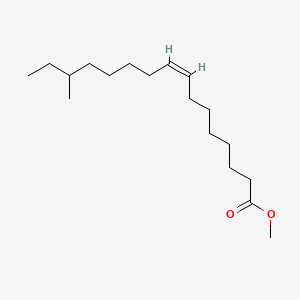
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
